molecular formula C12H9NO4S2 B12128389 2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid

2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid

Cat. No.: B12128389
M. Wt: 295.3 g/mol
InChI Key: DHRVUIHJMVTCDI-SJAMCSFMSA-N
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Description

2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The acetic acid moiety can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Furanones

    Reduction: Thiazolidines

    Substitution: Esters and amides

Scientific Research Applications

2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • Ethyl acetoacetate
  • Cryptotanshinone

Uniqueness

Compared to similar compounds, 2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid stands out due to its combined structural features of a furan ring, thiazolidinone ring, and acetic acid moiety. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9NO4S2

Molecular Weight

295.3 g/mol

IUPAC Name

2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C12H9NO4S2/c14-10(15)7-13-11(16)9(19-12(13)18)5-1-3-8-4-2-6-17-8/h1-6H,7H2,(H,14,15)/b3-1+,9-5-

InChI Key

DHRVUIHJMVTCDI-SJAMCSFMSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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